molecular formula C16H22ClN3OS B2712796 N-(4-Aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide;hydrochloride CAS No. 2445793-50-8

N-(4-Aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide;hydrochloride

Cat. No. B2712796
CAS RN: 2445793-50-8
M. Wt: 339.88
InChI Key: XKMBZBNIOAKONP-UHFFFAOYSA-N
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Description

N-(4-Aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmaceuticals, and biotechnology.

Scientific Research Applications

Antitumor Activity

N-(4-Aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide; hydrochloride and its derivatives have been extensively studied for their potential antitumor activity. For instance, compounds with a similar structure have been tested against various human tumor cell lines, showing considerable anticancer activity against certain cancer types (Yurttaş et al., 2015). Additionally, other research has focused on synthesizing novel compounds with benzothiazole moiety for their antitumor screening, revealing significant activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines (Havrylyuk et al., 2010).

Antimicrobial Properties

These compounds have also been studied for their antimicrobial properties. Research has shown that derivatives of N-(4-Aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide; hydrochloride demonstrate effectiveness against various bacterial and fungal strains, indicating potential use as antimicrobial agents (Patel & Agravat, 2007).

Anticonvulsant Effects

Some derivatives of this compound have shown anticonvulsant activity. A study synthesizing heterocyclic compounds containing a sulfonamide thiazole moiety reported that certain synthesized compounds offered significant protection against picrotoxin-induced convulsion, suggesting potential applications in treating convulsive disorders (Farag et al., 2012).

Synthetic Applications

The compound and its derivatives have been utilized in various synthetic applications. For example, their use in synthesizing novel heterocyclic compounds, which can include structures like imidazoles, triazin, thiazolidines, and others, has been documented. These synthesized compounds can have diverse biological activities and potential applications in different fields of chemistry and pharmacology (Mahmood & Ahmad, 2020).

properties

IUPAC Name

N-(4-aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS.ClH/c1-19(12-8-6-11(17)7-9-12)16(20)10-14-13-4-2-3-5-15(13)21-18-14;/h2-5,11-12H,6-10,17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMBZBNIOAKONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)N)C(=O)CC2=NSC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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